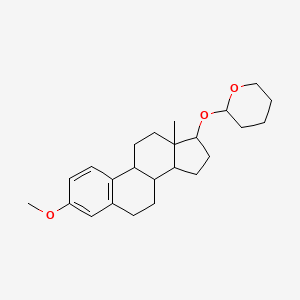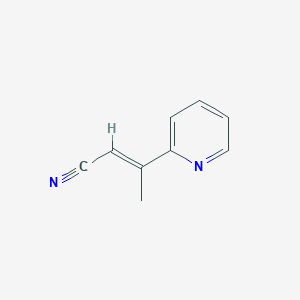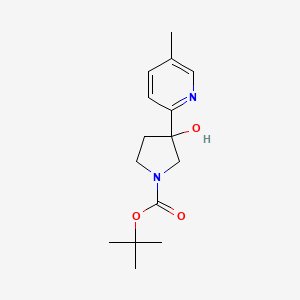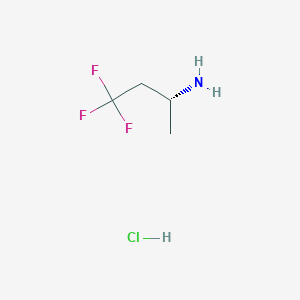![molecular formula C8H14ClNO2 B15361089 Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a hydrochloride salt derived from the carboxylate ester of 3-azabicyclo[4.1.0]heptane. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from readily available precursors.
One common method involves the cyclization of a suitable precursor followed by esterification and hydrochloride formation.
Industrial Production Methods:
Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Different substituted derivatives of the bicyclic structure.
Chemistry:
Used as a building block in organic synthesis for the construction of complex molecules.
Studied for its reactivity and potential as a synthetic intermediate.
Biology:
Investigated for its biological activity and potential as a lead compound in drug discovery.
Studied for its interaction with biological targets and pathways.
Medicine:
Explored for its therapeutic potential in various diseases.
Potential use in the development of new pharmaceuticals.
Industry:
Utilized in the chemical industry for the synthesis of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
3-azabicyclo[3.1.1]heptanes
Uniqueness:
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(8)2-3-9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI-Schlüssel |
MDEDXJZMSXDUDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)



![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)


![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)
